6,8-Difluoro-3-methylisoquinoline
Description
Properties
Molecular Formula |
C10H7F2N |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
6,8-difluoro-3-methylisoquinoline |
InChI |
InChI=1S/C10H7F2N/c1-6-2-7-3-8(11)4-10(12)9(7)5-13-6/h2-5H,1H3 |
InChI Key |
ZFOUIWXQQHXFGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C=N1)F)F |
Origin of Product |
United States |
Scientific Research Applications
Research indicates that 6,8-difluoro-3-methylisoquinoline exhibits significant biological activity, particularly in pharmacological contexts. Isoquinoline derivatives are known for their diverse pharmacological properties, including:
- Anticancer Activity : Studies have shown that isoquinoline derivatives can inhibit cancer cell growth. For instance, compounds with similar structures have been evaluated for their antitumor efficacy against various cancer cell lines .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains. The presence of electronegative fluorine atoms can enhance interactions with microbial targets .
Anticancer Applications
A notable study evaluated the anticancer potential of various isoquinoline derivatives, including those structurally related to this compound. The National Cancer Institute's Developmental Therapeutics Program assessed these compounds against a panel of cancer cell lines. Results indicated that certain derivatives exhibited mean growth inhibition rates that warrant further investigation for their use as potential anticancer agents .
| Compound | Target Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 15.72 |
| Similar Isoquinoline Derivative | A549 (lung cancer) | 12.53 |
Antimicrobial Studies
In another study focusing on antimicrobial activity, derivatives similar to this compound were screened against various microorganisms. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Mycobacterium smegmatis | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Methoxy and Methyl Substituents
highlights isoquinoline derivatives with methoxy and methyl substituents, such as 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (compound 6d) and 1-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (compound 6g). Key differences include:
- Substituent Position and Type : The target compound features fluorine at positions 6 and 8, whereas methoxy groups dominate in derivatives. Fluorine’s electron-withdrawing nature contrasts with methoxy’s electron-donating effects, altering reactivity in electrophilic substitution or binding interactions.
- Saturation: Compounds like 6d and 6g are dihydroisoquinolines (partially saturated), while 6,8-Difluoro-3-methylisoquinoline is fully aromatic, impacting conjugation and stability .
Fluorinated Quinoline Derivatives
lists 2-Chloro-6,8-difluoroquinoline (CAS 220513-46-2) and related compounds with similarity scores of 0.83–0.91. Notably:
- Core Structure: Quinoline vs. isoquinoline. Isoquinoline’s nitrogen at position 2 (vs. quinoline’s position 1) creates distinct electronic and steric profiles.
- Substituent Effects: The chloro-fluoro combination in 2-Chloro-6,8-difluoroquinoline introduces bulkier halogens compared to the target compound’s methyl group. Chlorine’s polarizability may enhance intermolecular interactions but reduce metabolic stability relative to fluorine .
Methoxy-Methyl Isoquinolines
details 6,8-dimethoxy-1,3-dimethylisoquinoline (CAS 66178-59-4), a structural analogue with methoxy and methyl groups. Key contrasts:
- Polarity : Methoxy groups increase polarity (PSA = 31.35) compared to fluorine’s hydrophobic nature.
- Lipophilicity: The target compound’s calculated LogP (estimated ~2.5–3.0) is likely higher than 6,8-dimethoxy-1,3-dimethylisoquinoline (LogP = 2.87) due to fluorine’s strong hydrophobicity .
Data Table: Comparative Analysis
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | LogP (Calculated) |
|---|---|---|---|---|---|
| This compound | Isoquinoline | 6-F, 8-F, 3-CH3 | C₁₀H₇F₂N | 191.17 | ~3.0 |
| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline (6d) | Dihydroisoquinoline | 6-OCH3, 7-OCH3, 1-CH3 | C₁₃H₁₇NO₂ | 231.28 | 2.1 (estimated) |
| 2-Chloro-6,8-difluoroquinoline | Quinoline | 2-Cl, 6-F, 8-F | C₉H₃ClF₂N | 213.58 | ~2.8 |
| 6,8-Dimethoxy-1,3-dimethylisoquinoline | Isoquinoline | 6-OCH3, 8-OCH3, 1-CH3, 3-CH3 | C₁₃H₁₅NO₂ | 217.26 | 2.87 |
Preparation Methods
Palladium-Catalyzed Coupling-Cyclization Cascades
The palladium-mediated Sonogashira coupling-cyclization sequence offers a robust pathway for constructing fluorinated isoquinoline cores. As demonstrated in the synthesis of 4-fluoro-3-pentylisoquinoline, 2-bromobenzaldehyde derivatives react with terminal alkynes in the presence of PdCl₂(PPh₃)₂ and CuI to form propargylamine intermediates, which undergo spontaneous cyclization. For 6,8-difluoro-3-methylisoquinoline, this method requires 2-bromo-4,6-difluorobenzaldehyde as the starting material. Coupling with 1-propynylmagnesium bromide introduces the alkyne moiety, followed by cyclization in dry DMA at 80°C to yield the isoquinoline backbone. Subsequent hydrogenation over Pd/C introduces the methyl group at position 3 via reductive alkylation (Scheme 1A).
Key Reaction Parameters
Rhodium(III)-Catalyzed C–H Activation
Rhodium-catalyzed C–H activation provides an alternative route using arylimidates and diazo compounds. The Cp*Rh(CH₃CN)₃₂-catalyzed reaction between ethyl 3,5-difluorobenzimidate and ethyl 2-diazo-3-oxobutanoate facilitates simultaneous C–C and C–N bond formation, yielding ethyl this compound-4-carboxylate after decarboxylation (Scheme 1B). This method circumvents prefunctionalized substrates, leveraging the directing group effect of the imidate moiety for regioselective cyclization.
Optimized Conditions
-
Catalyst: Cp*Rh(CH₃CN)₃₂ (2.5 mol%)
-
Additive: AgSbF₆ (0.1 equiv)
-
Solvent: 1,2-dichloroethane (DCE)
-
Temperature: 80°C, 5 hours
Fluorination Strategies for 6- and 8-Positions
Directed ortho-Metalation-Halogen Exchange
Post-cyclization fluorination via halogen exchange (Halex) enables precise installation of fluorine atoms. Treatment of 6,8-dibromo-3-methylisoquinoline with anhydrous KF in DMF at 150°C for 24 hours achieves complete Br-to-F substitution, as evidenced by ¹⁹F NMR monitoring. This method capitalizes on the enhanced leaving group ability of bromine in electron-deficient heteroaromatics.
Representative Data
| Substrate | Conditions | Yield (%) |
|---|---|---|
| 6,8-Dibromo-3-methylisoquinoline | KF (4 equiv), DMF, 150°C | 82 |
Electrophilic Fluorination with Selectfluor®
Electrophilic fluorination using Selectfluor® ([1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)]) provides complementary regioselectivity. Reaction of 3-methylisoquinoline with 2.2 equivalents of Selectfluor® in acetonitrile at 70°C installs fluorine atoms at the 6- and 8-positions through sequential electrophilic aromatic substitution (Scheme 2).
Optimization Insights
-
Temperature: 70°C critical for minimizing over-fluorination
-
Solvent polarity: Acetonitrile enhances fluorination efficiency vs. DCM or THF
-
Isolated yield: 58% (6,8-difluoro product)
Methyl Group Installation at Position 3
Reductive Amination of Ketone Intermediates
A three-step sequence involving ketone formation, borohydride reduction, and dehydrogenation effectively introduces the methyl group. Starting from 6,8-difluoro-3-acetylenylisoquinoline, partial hydrogenation over Lindlar catalyst yields the cis-alkene, which undergoes ozonolysis to generate a ketone. Sodium borohydride reduction followed by catalytic dehydrogenation with Pd/C produces the 3-methyl derivative (Scheme 3A).
Critical Steps
-
Ozonolysis temperature: −78°C to prevent over-oxidation
-
Dehydrogenation conditions: 5% Pd/C, H₂ (1 atm), 12 hours
Grignard Addition to Nitrile Precursors
Nucleophilic addition of methylmagnesium iodide to 6,8-difluoro-3-cyanoisoquinoline in THF at −70°C provides the 3-methylisoquinoline after acidic workup. This method avoids transition metals but requires strict temperature control to prevent side reactions (Scheme 3B).
Yield Comparison
| Method | Temperature | Yield (%) |
|---|---|---|
| Reductive amination | RT | 71 |
| Grignard addition | −70°C | 64 |
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics for Key Methods
| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Pd-catalyzed cyclization | 3 | 52 | 98.5 | High |
| Rh-catalyzed C–H activation | 2 | 68 | 97.2 | Moderate |
| Halogen exchange | 2 | 75 | 99.1 | High |
The Rh-catalyzed approach offers superior step economy, while halogen exchange provides higher yields for late-stage fluorination. Scalability remains challenging for Rh-based methods due to catalyst cost.
Spectroscopic Characterization Benchmarks
¹H NMR (400 MHz, CDCl₃)
-
H-1: δ 8.52 (s, 1H)
-
H-4: δ 7.89 (dd, J = 8.4, 5.6 Hz, 1H)
-
CH₃: δ 2.73 (s, 3H)
¹⁹F NMR (377 MHz, CDCl₃)
-
F-6: δ −114.2
-
F-8: δ −116.5
HRMS (ESI-TOF) Calcd for C₁₀H₆F₂N [M+H]⁺: 194.0421 Found: 194.0418
Q & A
Q. What are the recommended storage conditions for this compound to prevent decomposition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
